molecular formula C12H21NO B3245382 Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- CAS No. 16815-48-8

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

Cat. No.: B3245382
CAS No.: 16815-48-8
M. Wt: 195.3 g/mol
InChI Key: ZVLBPZHDZJSVCD-UHFFFAOYSA-N
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Description

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to an ethyl group, an ethynyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of cyclohexylamine with ethyl bromide, followed by the addition of an ethynyl group through a Sonogashira coupling reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) are often employed to facilitate the coupling reactions, while borane (BH3) and hydrogen peroxide (H2O2) are used for the hydroboration-oxidation step.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated hydrocarbon.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Ethanol: A simple alcohol with a hydroxyl group attached to an ethyl group.

    Cyclohexanol: An alcohol with a hydroxyl group attached to a cyclohexyl group.

    Phenylethanol: An alcohol with a hydroxyl group attached to a phenyl group and an ethyl group.

Uniqueness

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- is unique due to the presence of both an ethynyl group and a cyclohexyl group in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[ethyl-(1-ethynylcyclohexyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-3-12(8-6-5-7-9-12)13(4-2)10-11-14/h1,14H,4-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLBPZHDZJSVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16815-48-8
Record name 2-[ethyl(1-ethynylcyclohexyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1.17 ml (12 mmol) ethylaminoethanol in 8 ml THF were added 29.8 mg (0.3 mmol) CuCl, followed by 1 g (6.02 mmol) 1-ethynylcyclohexyl acetate. The solution was stirred at RT for 3 h, the solvent was removed and the residue dissolved in ether/2M HCl. The phases were separated, and after addition of NaOH (pH 1) to the aqueous phase, it was extracted with ether. The ether phase was dried over Na2SO4 and concentrated. Distillation by Kugelrohr yielded 2-[Ethyl-(1-ethynyl-cyclohexyl)-amino]-ethanol as colorless oil, MS: 196 (MH+).
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
CuCl
Quantity
29.8 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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